REACTION_CXSMILES
|
Cl.C([NH:10][C:11]([NH:13][CH:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:16][CH2:15]1)=[O:12])(=O)C1C=CC=CC=1>[OH-].[Na+]>[NH:24]1[C:25]2[C:30](=[CH:29][CH:28]=[CH:27][CH:26]=2)[C:22]([CH2:21][CH2:20][N:17]2[CH2:16][CH2:15][CH:14]([NH:13][C:11]([NH2:10])=[O:12])[CH2:19][CH2:18]2)=[CH:23]1 |f:0.1,2.3|
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Name
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1-benzoyl-3-[1-(2-[3-indolyl]ethyl)piperid-4-yl]urea hydrochloride
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Quantity
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1.18 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=O)NC(=O)NC1CCN(CC1)CCC1=CNC2=CC=CC=C12
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the title compound was filtered off
|
Name
|
|
Type
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCN1CCC(CC1)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |